molecular formula C19H20N2O5 B12601651 Benzoic acid, 3,3'-(carbonyldiimino)bis-, diethyl ester CAS No. 876946-70-2

Benzoic acid, 3,3'-(carbonyldiimino)bis-, diethyl ester

Cat. No.: B12601651
CAS No.: 876946-70-2
M. Wt: 356.4 g/mol
InChI Key: VJDJJISXDWHVOM-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester is a chemical compound with the molecular formula C19H20N2O5. It is a derivative of benzoic acid and is characterized by the presence of a carbonyldiimino group linking two benzoic acid moieties, each esterified with an ethyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester typically involves the reaction of benzoic acid derivatives with carbonyldiimidazole (CDI) in the presence of an appropriate solvent such as dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired diethyl ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The carbonyldiimino group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens (e.g., Br2) for halogenation.

Major Products Formed

    Hydrolysis: Yields benzoic acid and its derivatives.

    Reduction: Produces amine derivatives.

    Substitution: Results in substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can be metabolized in vivo to release benzoic acid derivatives, which may exert biological effects through inhibition of specific enzymes or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,3’-(carbonyldiimino)bis-, dimethyl ester
  • Benzoic acid, 3,3’-(carbonyldiimino)bis-, dipropyl ester
  • Benzoic acid, 3,3’-(carbonyldiimino)bis-, dibutyl ester

Uniqueness

Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester is unique due to its specific esterification with ethyl groups, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the carbonyldiimino group also imparts distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

876946-70-2

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 3-[(3-ethoxycarbonylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-3-25-17(22)13-7-5-9-15(11-13)20-19(24)21-16-10-6-8-14(12-16)18(23)26-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,24)

InChI Key

VJDJJISXDWHVOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)OCC

Origin of Product

United States

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